2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Biochemical pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Indole derivatives have been found to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the inhibition of acetylcholine esterase by this compound occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound may act as an agonist or antagonist for certain receptors, modulating their signaling and downstream effects. These interactions contribute to the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways. These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, and elimination. Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and the levels of other metabolites, contributing to its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by solute carrier transporters or bind to plasma proteins, affecting its bioavailability and localization. The distribution of this compound within tissues can also influence its accumulation and activity, with certain tissues exhibiting higher concentrations of the compound.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is an important factor in understanding its mechanism of action and biological effects.
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSBSSSCQZSDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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